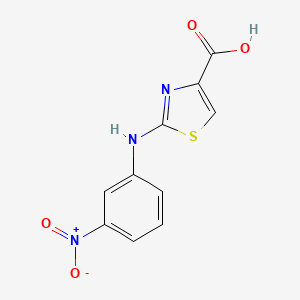
2-(3-ニトロフェニルアミノ)チアゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a nitrophenylamino group at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学的研究の応用
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which would result in a variety of molecular and cellular effects .
生化学分析
Biochemical Properties
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antioxidant properties . The interactions of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid with these biomolecules can lead to the activation or inhibition of specific biochemical pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis . Additionally, 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid may alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, thiazole derivatives have been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the biological activity of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid significantly changes at specific dosage levels.
Metabolic Pathways
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been shown to influence the metabolism of carbohydrates, lipids, and proteins . The interaction of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenylamino)thiazole-4-carboxylic acid typically involves the reaction of 3-nitroaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 3-nitroaniline with α-haloketones in the presence of a base, such as potassium carbonate, to form the thiazole ring. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(3-nitrophenylamino)thiazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Condensation: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups.
Condensation: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 2-(3-Aminophenylamino)thiazole-4-carboxylic acid.
Substitution: Various substituted thiazole derivatives.
Condensation: Esters of 2-(3-nitrophenylamino)thiazole-4-carboxylic acid.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenylamino)thiazole-4-carboxylic acid: Similar structure but with the nitro group at the 4-position of the phenyl ring.
2-(3-Chlorophenylamino)thiazole-4-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can result in distinct biological activities compared to its analogs, making it a valuable compound for targeted research and development .
特性
IUPAC Name |
2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPZWONPRBMLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

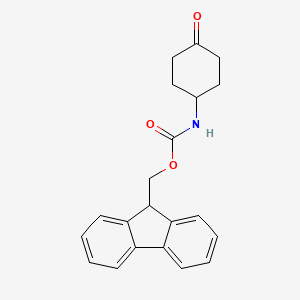



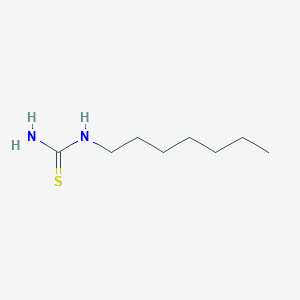
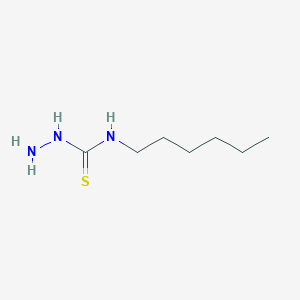


![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)


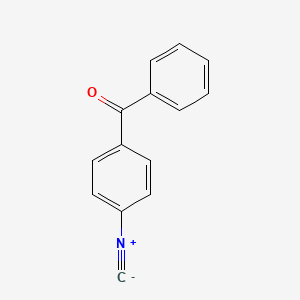
![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)
